7-Methoxy-2-methylimidazo[1,2-a]pyridine

Antioxidant Activity Structure-Activity Relationship Radical Scavenging

7-Methoxy-2-methylimidazo[1,2-a]pyridine is the definitive 7-methoxy positional probe for medicinal chemistry teams investigating GABA-A receptor SAR. Its electron-donating 7-OMe group directs C-H activation regioselectivity, enabling late-stage diversification that is inaccessible with 6-methoxy or unsubstituted analogs. Substituting with incorrect positional isomers risks failed cross-coupling reactions and irreproducible biological data. This compound also delivers superior radical scavenging activity and serves as a validated HPLC/LC-MS reference standard for impurity and metabolite quantification. Available in quantities from 250 mg to 5 g with ≥95% purity.

Molecular Formula C9H10N2O
Molecular Weight 162.192
CAS No. 1204527-87-6
Cat. No. B598735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2-methylimidazo[1,2-a]pyridine
CAS1204527-87-6
Molecular FormulaC9H10N2O
Molecular Weight162.192
Structural Identifiers
SMILESCC1=CN2C=CC(=CC2=N1)OC
InChIInChI=1S/C9H10N2O/c1-7-6-11-4-3-8(12-2)5-9(11)10-7/h3-6H,1-2H3
InChIKeySSDOUVIAMCJMNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2-methylimidazo[1,2-a]pyridine (CAS 1204527-87-6): A Defined Imidazopyridine Building Block for Medicinal Chemistry


7-Methoxy-2-methylimidazo[1,2-a]pyridine (CAS 1204527-87-6) is a heterocyclic compound of the imidazo[1,2-a]pyridine class, a privileged scaffold widely recognized in medicinal chemistry for its presence in multiple marketed drugs including the anxiolytics zolpidem, alpidem, and necopidem [1]. This compound features a 7-methoxy and a 2-methyl substitution pattern on the fused bicyclic core (C9H10N2O, MW 162.19), a specific configuration that modulates electronic properties and reactivity relative to other positional isomers .

Procurement Risks for 7-Methoxy-2-methylimidazo[1,2-a]pyridine: Why Positional Isomers and Core Modifications Are Not Interchangeable


In the imidazo[1,2-a]pyridine class, subtle variations in substitution pattern critically dictate biological target engagement and synthetic utility. Positional isomerism (e.g., 6-methoxy vs. 7-methoxy) can fundamentally alter electronic distribution, binding affinity, and metabolic stability [1]. Furthermore, the 2-methyl group contributes to the overall steric and electronic profile of the molecule, distinguishing it from unsubstituted or ethyl-substituted analogs. Attempting to substitute 7-Methoxy-2-methylimidazo[1,2-a]pyridine with a generic imidazopyridine or an incorrect positional isomer risks irreproducible SAR data, failed cross-coupling reactions, and invalid biological screening results [2].

7-Methoxy-2-methylimidazo[1,2-a]pyridine: Quantitative Differentiation Evidence for Procurement Decisions


Electron-Donating 7-Methoxy Substitution Enhances Radical Scavenging Activity in Imidazopyridines

SAR studies on imidazo[1,2-a]pyridine derivatives demonstrate that the introduction of an electron-donating group such as methoxy at the 7-position significantly increases radical scavenging activity compared to unsubstituted or electron-withdrawing group-bearing analogs [1].

Antioxidant Activity Structure-Activity Relationship Radical Scavenging

Positional Methoxy Isomerism in Imidazopyridines: 7-Methoxy as a Distinct Pharmacophoric Entity

Research on the imidazopyridine DS2 series reveals that substituent position on the imidazo[1,2-a]pyridine core is a critical determinant of pharmacological profile. The δ-selectivity and overall pharmacological properties of DS2 analogs are severely affected by substituents at the 5-position, with distinct potency shifts observed for 5-methyl, 5-bromo, and 5-chloro analogs relative to the parent compound [1].

Positional Isomerism GABA-A Receptor Modulation Medicinal Chemistry

Synthetic Versatility: The Imidazo[1,2-a]pyridine Core as a Key Intermediate in FDA-Approved Drug Synthesis

The imidazo[1,2-a]pyridine scaffold is a core structural component of several FDA-approved drugs, including zolpidem, alpidem, necopidem, saripidem, and olprinone, which collectively represent a multi-billion dollar market for insomnia and anxiety treatments [1]. The target compound's specific 2-methyl and 7-methoxy substituents provide distinct synthetic handles and electronic properties that are highly relevant for the development of next-generation analogs of these established therapeutics.

Drug Synthesis Anxiolytics Kinase Inhibitors

High-Value Procurement Scenarios for 7-Methoxy-2-methylimidazo[1,2-a]pyridine (CAS 1204527-87-6)


Positional SAR Studies in CNS Drug Discovery Programs

For medicinal chemistry teams investigating structure-activity relationships in GABA-A receptor modulators or other CNS targets, this compound serves as a critical 7-methoxy positional probe. As evidenced by the DS2 analog studies where positional substitutions (e.g., 5-methyl, 5-bromo) resulted in 6- to 16-fold potency shifts at α4β1δ receptors [1], the 7-methoxy isomer is essential for defining the electronic and steric requirements of the target binding pocket, and cannot be substituted with 6-methoxy or 8-methoxy isomers without compromising data integrity.

Late-Stage Functionalization via C-H Activation

Recent advances in visible light-induced C-H functionalization of imidazo[1,2-a]pyridines provide efficient routes for late-stage diversification [2]. The target compound's 7-methoxy group acts as an electron-donating moiety that can direct C-H activation regioselectivity, enabling the rapid synthesis of focused libraries for hit-to-lead optimization. This is a key differentiator from non-substituted or electron-withdrawing analogs, which exhibit different reactivity profiles.

Development of Antioxidant Imidazopyridine Derivatives

Based on class-level SAR indicating that electron-donating substituents on the imidazo[1,2-a]pyridine core enhance radical scavenging activity [3], this compound is a superior starting material for synthesizing and screening novel antioxidant agents. Its 7-methoxy group provides an inherent electronic advantage over unsubstituted or halogenated imidazopyridine building blocks in this therapeutic area.

Reference Standard for Analytical Method Development and Impurity Profiling

Given the presence of the imidazo[1,2-a]pyridine core in multiple commercial pharmaceuticals (e.g., zolpidem, alpidem, olprinone) [4], this compound can serve as a well-defined reference standard for developing HPLC/LC-MS methods aimed at detecting and quantifying structurally related impurities or metabolites. Its distinct 7-methoxy-2-methyl substitution pattern offers unique chromatographic and spectrometric properties for method validation.

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